Ethyl 1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
This compound belongs to the 1,8-naphthyridine-3-carboxylate family, characterized by a bicyclic aromatic core with substituents that modulate its physicochemical and pharmacological properties. The structure features:
- A 1,8-naphthyridine backbone with a 4-oxo-1,4-dihydro moiety, which enhances planarity and π-π stacking interactions.
- A 7-methyl group that influences steric hindrance and metabolic stability.
- An ethyl ester at position 3, improving lipophilicity and bioavailability.
- A 2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl substituent at position 1, contributing to target-specific interactions (e.g., enzyme inhibition or receptor binding) via halogen and methoxy groups .
Synthesis: The compound is synthesized via a Gould–Jacobs reaction, involving cyclization of diethyl 2-((pyridine-2-ylamino)methylene)malonate under reflux, followed by N-alkylation with 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide in the presence of NaH/DMF. Hydrolysis and coupling steps yield the final product .
Properties
IUPAC Name |
ethyl 1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5/c1-4-30-21(28)15-10-25(20-14(19(15)27)7-5-12(2)23-20)11-18(26)24-13-6-8-17(29-3)16(22)9-13/h5-10H,4,11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWOVBOHOGIAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Physicochemical and Pharmacokinetic Comparison
Lipophilicity (LogP) :
Solubility :
- Metabolic Stability: 7-Methyl in the target compound reduces oxidative metabolism compared to non-methylated analogues (t₁/₂: 4.2 h vs. 2.8 h in microsomal assays) .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
Crystallographic Data :
- X-ray studies (using SHELX and WinGX ) reveal that the 1,8-naphthyridine core adopts a planar conformation, with substituents influencing crystal packing and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
